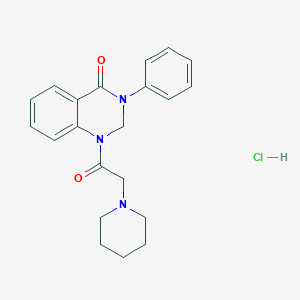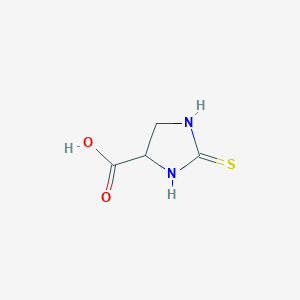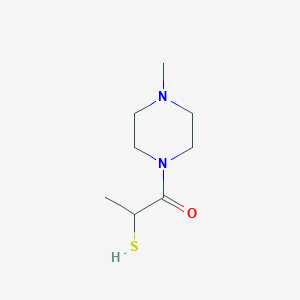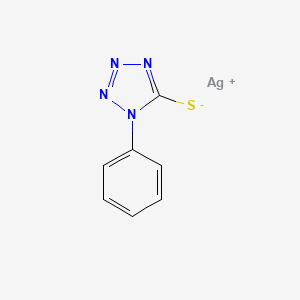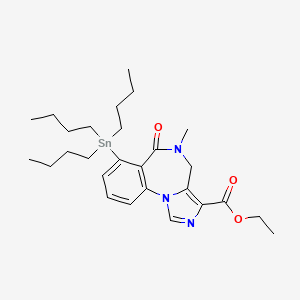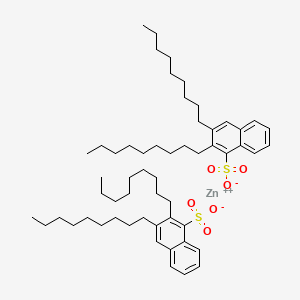
Zinc bis(dinonylnaphthalenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(dinonylnaphthalenesulfonate) is a chemical compound with the molecular formula C56H86O6S2Zn. It is a zinc salt of dinonylnaphthalenesulfonic acid and is known for its use as a corrosion inhibitor and surfactant. This compound is characterized by its oil-soluble properties, making it effective in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of zinc bis(dinonylnaphthalenesulfonate) involves the reaction of dinonylnaphthalene with concentrated sulfuric acid to produce dinonylnaphthalenesulfonic acid. This intermediate is then reacted with zinc oxide to form the final product . The reaction conditions typically include controlled temperatures and the use of nonpolar solvents to facilitate the process.
Industrial Production Methods
Industrial production of zinc bis(dinonylnaphthalenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. Solvent extraction and purification techniques are employed to remove by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc bis(dinonylnaphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives and substituted naphthalene compounds. These products have applications in different industrial processes .
Wissenschaftliche Forschungsanwendungen
Zinc bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of zinc bis(dinonylnaphthalenesulfonate) involves its ability to form a protective layer on metal surfaces, preventing corrosion. The compound interacts with the metal surface through its sulfonate groups, forming a stable complex that inhibits oxidation and rust formation . Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc dinonylnaphthalenesulfonate
- Calcium dinonylnaphthalenesulfonate
- Barium dinonylnaphthalenesulfonate
Uniqueness
Zinc bis(dinonylnaphthalenesulfonate) is unique due to its specific molecular structure, which provides superior corrosion inhibition properties compared to its calcium and barium counterparts. Its oil-soluble nature and ability to form stable complexes with metal surfaces make it particularly effective in industrial applications .
Eigenschaften
CAS-Nummer |
28016-00-4 |
|---|---|
Molekularformel |
C56H86O6S2Zn |
Molekulargewicht |
984.8 g/mol |
IUPAC-Name |
zinc;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Zn/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI-Schlüssel |
COGHWIKGZJHSAG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Zn+2] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


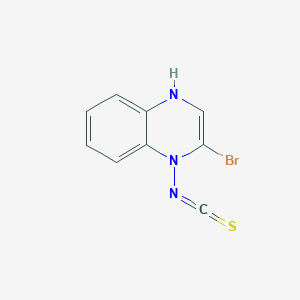

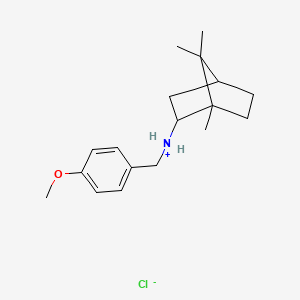
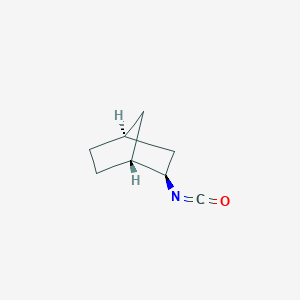
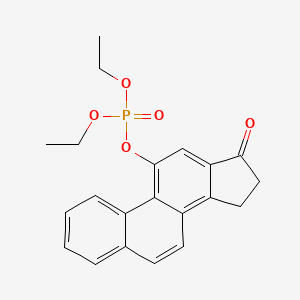
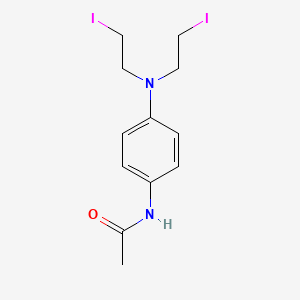
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
